AKT Kinase Inhibition: 6-Methoxytricin vs. Brevipolide A in Melanoma Signaling
6-Methoxytricin (IC₅₀ = 4.9 ± 0.2 μM) demonstrates approximately 3.6-fold greater potency in inhibiting AKT activity compared to brevipolide A (IC₅₀ = 17.6 ± 1.6 μM), the most potent compound from the brevipolide class in the same assay [1]. This differentiation is critical for oncology research targeting PI3K/AKT pathway-driven melanomas.
| Evidence Dimension | AKT activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.9 ± 0.2 μM |
| Comparator Or Baseline | Brevipolide A: 17.6 ± 1.6 μM |
| Quantified Difference | 3.6-fold greater potency (4.9 μM vs 17.6 μM) |
| Conditions | AKT kinase activity assay; J Nat Prod. 2022. |
Why This Matters
Provides a clear potency advantage for 6-Methoxytricin over another lead compound in the same chemical screen, directly guiding lead optimization and procurement decisions for AKT-targeted oncology research.
- [1] Hell T, et al. Combining Activity Profiling with Advanced Annotation to Accelerate the Discovery of Natural Products Targeting Oncogenic Signaling in Melanoma. J Nat Prod. 2022. PMID: 35640148. View Source
